Trpc6-pam-C20
Overview
Description
TRPC6-PAM-C20 is a selective positive allosteric modulator of the transient receptor potential canonical 6 (TRPC6) channels. It is known for its ability to enhance the activation of TRPC6 channels, which play a crucial role in various physiological processes, including calcium signaling and neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of TRPC6-PAM-C20 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
TRPC6-PAM-C20 primarily undergoes reactions that involve its interaction with TRPC6 channels. These reactions include:
Activation: this compound enhances the activation of TRPC6 channels by increasing intracellular calcium concentrations.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts that facilitate the formation of the desired product. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products
The major product of the reactions involving this compound is the activated TRPC6 channel, which leads to increased intracellular calcium levels and subsequent physiological effects .
Scientific Research Applications
TRPC6-PAM-C20 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of TRPC6 channels in neuronal signaling and neuroprotection.
Platelet Function: This compound has been used to study platelet aggregation and its role in thrombotic diseases.
Mechanism of Action
TRPC6-PAM-C20 exerts its effects by binding to the TRPC6 channel at an allosteric site, distinct from the active site. This binding enhances the channel’s response to its natural activators, leading to increased calcium influx into the cell. The elevated intracellular calcium levels activate various downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway, which is involved in neuronal survival and protection .
Comparison with Similar Compounds
Similar Compounds
TRPC6-PAM-C10: Another positive allosteric modulator of TRPC6 channels, but with different potency and selectivity.
TRPC6-PAM-C15: Similar in structure to TRPC6-PAM-C20 but with variations in its functional groups, leading to different pharmacological properties.
Uniqueness
This compound is unique due to its high selectivity and potency as a TRPC6 channel modulator. Its ability to enhance TRPC6 channel activation at low basal concentrations of diacylglycerol (DAG) sets it apart from other modulators. This makes it a valuable tool for studying TRPC6-dependent signaling pathways and developing potential therapeutic agents .
Properties
IUPAC Name |
3-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICUMZYPOCXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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